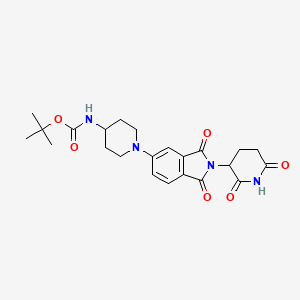

Thalidomide-Pip-N-boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28N4O6 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29) |

InChI Key |

DSOMULXPNDEPTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of Thalidomide-Pip-N-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate, commonly referred to as Thalidomide-Pip-N-Boc. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a versatile E3 ligase ligand-linker conjugate.

Compound Overview

This compound incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine (B1678402) linker protected with a tert-butyloxycarbonyl (Boc) group. This design allows for the straightforward deprotection of the piperazine amine and subsequent conjugation to a target protein ligand, forming a heterobifunctional PROTAC.

Chemical Properties

| Property | Value |

| Systematic Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate |

| Common Name | This compound |

| CAS Number | 2222114-64-7[1] |

| Molecular Formula | C₂₂H₂₆N₄O₆[1] |

| Molecular Weight | 442.5 g/mol [1] |

| Appearance | Light yellow to yellow solid |

Synthesis Protocol

The synthesis of this compound is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method facilitates the coupling of a halogenated thalidomide derivative with Boc-piperazine.

Materials and Reagents

-

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene (B28343)

Experimental Procedure

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).

-

Purge the flask with an inert gas, such as argon or nitrogen.

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate (B1210297).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield this compound as a solid.

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Characteristic signals for the aromatic protons of the phthalimide (B116566) ring, the piperidine (B6355638) and piperazine rings, and the tert-butyl protecting group are expected. |

| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group are expected. |

Mass Spectrometry

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929 |

Application in PROTAC Development

This compound is a foundational component in the construction of PROTACs. The thalidomide moiety serves as the E3 ligase ligand, while the Boc-protected piperazine provides a reactive handle for linker attachment.

Deprotection and Conjugation

The Boc protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The resulting free amine on the piperazine linker can then be coupled to a ligand for a protein of interest (POI) to form the final PROTAC.

Mechanism of Action of Resulting PROTACs

The resulting PROTAC induces the formation of a ternary complex between the CRBN E3 ligase, the PROTAC itself, and the target protein. This proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.

References

The Core Mechanism of Thalidomide-Pip-N-boc in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Thalidomide-Pip-N-boc as a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role as a Cereblon (CRBN) E3 ligase ligand, the formation of the ternary complex, and the subsequent ubiquitination and degradation of target proteins. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Thalidomide-Based PROTACs

Targeted protein degradation has emerged as a groundbreaking therapeutic modality, with PROTACs at the forefront of this innovation. These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

Thalidomide (B1683933) and its derivatives are extensively used as ligands for the E3 ligase Cereblon (CRBN). "this compound" (tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate) is a crucial chemical intermediate that incorporates the CRBN-binding thalidomide moiety and a versatile piperazine (B1678402) linker with a Boc-protected amine. This protected amine serves as a convenient attachment point for a POI-specific ligand, making it a valuable building block in the synthesis of novel PROTACs.

Mechanism of Action

The primary function of a PROTAC synthesized from this compound is to induce the proximity between the target protein and the CRBN E3 ligase complex, thereby triggering the degradation of the POI. This process can be dissected into several key steps:

-

Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, facilitates the formation of a ternary complex comprising the POI, the PROTAC itself, and the CRBN E3 ligase. The thalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2]

-

Ubiquitination : Within the confines of this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI.[2]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2]

-

Catalytic Cycle : Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[2] This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀), the maximum percentage of degradation (Dₘₐₓ), and the binary binding affinities (Kd) of the PROTAC to both the POI and the E3 ligase.

The following tables provide representative quantitative data for PROTACs synthesized using a thalidomide-piperazine linker.

Table 1: Degradation Potency and Efficacy of a BCL6-Targeting PROTAC [2]

| Compound | Target Protein | Cell Line | DC₅₀ (nM) |

| BCL6-PROTAC | BCL6 | Human lymphoma cells | 50 |

| Inactive Control | BCL6 | Human lymphoma cells | >10,000 |

Table 2: Binary Binding Affinities of a BCL6-Targeting PROTAC [2]

| Compound | Binds to | Kd (nM) |

| BCL6-PROTAC | BCL6 Protein | 75 |

| BCL6-PROTAC | CRBN E3 Ligase | 150 |

| Inactive Control | BCL6 Protein | 80 |

| Inactive Control | CRBN E3 Ligase | >50,000 |

Table 3: Degradation Potency of a SHP2-Targeting PROTAC [3]

| Compound | Target Protein | DC₅₀ (nM) |

| 11(ZB-S-29) | SHP2 | 6.02 |

Experimental Protocols

A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Synthesis of this compound and PROTAC Conjugation

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination [1]

-

Materials : 5-bromo-thalidomide, Boc-piperazine, Cesium carbonate (Cs₂CO₃), BINAP, Pd₂(dba)₃, Anhydrous toluene (B28343).

-

Procedure :

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

Protocol 2: Boc Deprotection of this compound [2]

-

Materials : this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure :

-

Dissolve this compound in DCM (e.g., 0.1 M solution) and cool to 0 °C.

-

Slowly add TFA (4-5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS.

-

Carefully neutralize the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

-

Protocol 3: PROTAC Synthesis via Amide Coupling [2]

-

Materials : Deprotected thalidomide-piperazine amine, POI ligand with a carboxylic acid, HATU, DIPEA, Anhydrous Dimethylformamide (DMF).

-

Procedure :

-

Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add the deprotected thalidomide-piperazine amine (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

-

Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude PROTAC by preparative HPLC.

-

In Vitro and Cellular Characterization

The following diagram outlines a typical experimental workflow for the characterization of a newly synthesized PROTAC.

Caption: Experimental workflow for PROTAC characterization.

Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol provides a general framework for a competitive binding TR-FRET assay to measure CRBN engagement.

-

Principle : The assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled tracer molecule that binds to CRBN. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.

-

Materials :

-

Tagged CRBN protein (e.g., His-CRBN or GST-CRBN).

-

Terbium-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb).

-

Fluorescently labeled thalidomide analog (tracer).

-

Test PROTAC.

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

384-well, low-volume, non-binding surface microplates.

-

-

Procedure :

-

Reagent Preparation : Prepare serial dilutions of the test PROTAC in DMSO, followed by a final dilution in assay buffer.

-

Assay Setup (20 µL final volume) :

-

Add 5 µL of the diluted PROTAC solution to the wells.

-

Prepare a master mix of tagged CRBN protein and the Tb-labeled antibody. Add 5 µL to each well.

-

Add 10 µL of the fluorescent tracer to all wells.

-

-

Incubation : Seal the plate and incubate at room temperature for 60-180 minutes, protected from light.

-

Data Acquisition : Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at ~340 nm.

-

Data Analysis : Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the IC₅₀.

-

Protocol 5: In Vitro Ubiquitination Assay [4]

-

Principle : This assay reconstitutes the ubiquitination cascade in vitro to directly assess the ability of a PROTAC to induce the ubiquitination of the POI.

-

Materials :

-

E1 activating enzyme (e.g., UBE1).

-

E2 conjugating enzyme (e.g., UBCH5c).

-

E3 ligase complex (recombinant CRL4-CRBN).

-

Purified recombinant POI.

-

Human recombinant ubiquitin.

-

ATP solution.

-

10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).

-

Test PROTAC.

-

-

Procedure (for a 25 µL reaction) :

-

Reagent Preparation : Thaw all enzymes and reagents on ice. Prepare serial dilutions of the PROTAC in DMSO.

-

Reaction Assembly (on ice) :

-

Prepare a master mix of 1X Ubiquitination Buffer, ATP (final conc. 2-5 mM), Ubiquitin (final conc. 5-10 µM), E1 (final conc. 50-150 nM), and E2 (final conc. 0.5-1 µM).

-

Aliquot the master mix into reaction tubes.

-

Add the E3 ligase complex, POI (final conc. 200-500 nM), and the test PROTAC (or vehicle control) to the respective tubes.

-

-

Incubation : Incubate the reactions at 37°C for 30-90 minutes.

-

Termination : Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis : Analyze the reaction products by SDS-PAGE and Western blot, probing with antibodies against the POI and/or ubiquitin. An increase in high molecular weight species (a smear or laddering) of the POI indicates polyubiquitination.

-

Protocol 6: Western Blot for Target Protein Degradation

-

Principle : This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.

-

Materials :

-

Cultured cells expressing the POI.

-

Test PROTAC.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, α-tubulin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure :

-

Cell Treatment : Seed cells in multi-well plates. The next day, treat with serial dilutions of the PROTAC (and a vehicle control) for a desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against the POI overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize protein bands using an ECL substrate and an imaging system.

-

Quantification : Use densitometry to quantify band intensities. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion

This compound is a cornerstone molecule in the development of CRBN-recruiting PROTACs. Its thalidomide moiety effectively hijacks the CRL4-CRBN E3 ligase complex, while the Boc-protected piperazine linker provides a straightforward and versatile handle for conjugation to a vast array of target-binding ligands. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and cellular characterization using the protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders. The systematic application of these methodologies will enable researchers to advance the development of this transformative therapeutic modality for previously "undruggable" targets.

References

The Role of Thalidomide-Pip-N-boc as a Cereblon E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-Pip-N-boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, its application in targeted protein degradation, and the experimental methodologies used for its characterization.

Introduction to Targeted Protein Degradation and Cereblon

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable".[1] At the forefront of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[1]

PROTACs consist of two key moieties connected by a linker: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN) and a primary target for the development of PROTACs.[2][3] Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have been identified as potent ligands for CRBN.[][5] These molecules act as "molecular glues," modulating the substrate specificity of the CRBN E3 ligase complex.[2][6]

This compound: A Key Building Block for PROTACs

This compound is a chemical intermediate that incorporates the CRBN-binding thalidomide moiety and a versatile piperazine (B1678402) linker with a Boc-protected amine.[1] This structure makes it a valuable building block for the synthesis of PROTACs. The thalidomide portion ensures binding to CRBN, while the protected amine on the piperazine linker provides a convenient attachment point for a linker connected to a POI ligand.[1]

Systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, its key properties are summarized below.[7]

| Property | Value |

| CAS Number | 2222114-64-7 |

| Molecular Formula | C22H26N4O6 |

| Molecular Weight | 442.5 g/mol |

| Appearance | Light yellow to yellow solid |

Mechanism of Action

The thalidomide moiety of a PROTAC constructed from this compound binds to CRBN. This event, in conjunction with the other end of the PROTAC binding to a POI, induces the formation of a ternary complex between CRBN, the PROTAC, and the POI.[1] This proximity allows the E3 ligase complex to transfer ubiquitin molecules to the POI, leading to its subsequent degradation by the proteasome.[1]

Caption: Cereblon-mediated protein degradation pathway.

Quantitative Data: Binding Affinity of Cereblon Ligands

| Compound | Assay Type | Binding Constant (IC50/Kd) | Organism/Construct |

| Thalidomide | TR-FRET | IC50: 22.4 nM | Human |

| (S)-Thalidomide | Not Specified | ~10-fold stronger binding than (R)-enantiomer | Not Specified |

| (S)-Thalidomide | Biochemical Assay | ~10-fold stronger binding to CRBN than (R)-enantiomer | Not Specified |

| Pomalidomide | TR-FRET | IC50: 6.4 nM | Human |

| Lenalidomide | TR-FRET | IC50: 8.9 nM | Human |

| CC-885 | TR-FRET | IC50: 0.43 nM | Human |

| CC-220 | TR-FRET | IC50: 60 nM | Not Specified |

Experimental Protocols

The development and characterization of PROTACs using this compound involve a series of key experiments.

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[7]

Materials:

-

5-bromo-thalidomide

-

Boc-piperazine

-

Cesium carbonate

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

-

Anhydrous toluene (B28343)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[7]

-

Purge the flask with an inert gas.[7]

-

Add anhydrous toluene to the flask, followed by the addition of Pd2(dba)3 (0.05 equivalents).[7]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Upon completion, cool the reaction mixture and purify using column chromatography to obtain this compound.

PROTAC Synthesis using this compound

The synthesis of a PROTAC from this compound involves two main steps: deprotection of the Boc group and conjugation to the POI ligand.[1]

Step 1: Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound in DCM.[1]

-

Add TFA to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO3 solution.

-

Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

-

Concentrate the solution under reduced pressure to obtain the deprotected thalidomide-piperazine intermediate.

Step 2: Conjugation to POI Ligand

The deprotected intermediate can then be conjugated to a POI ligand containing a suitable reactive group (e.g., a carboxylic acid) via standard amide coupling protocols (e.g., using HATU or HOBt/EDC as coupling agents).

Caption: General workflow for PROTAC synthesis.

Binding Affinity Assays

Various biophysical assays can be employed to determine the binding affinity of the synthesized PROTAC to CRBN.

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled CRBN ligand (tracer) upon binding to CRBN. An unlabeled PROTAC competes with the tracer for binding, causing a decrease in polarization.[6][8]

Methodology:

-

Assay Setup: Incubate a fixed concentration of purified CRBN and a fluorescently labeled thalidomide analog (tracer) together in an appropriate assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[6][8]

-

Competition: Add serial dilutions of the unlabeled PROTAC to the mixture.[6]

-

Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters.[6]

-

Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9]

Methodology:

-

Sample Preparation: Dialyze purified recombinant CRBN protein against a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve the PROTAC in the same buffer.[9]

-

ITC Experiment: Load the CRBN solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.[9]

-

Titration: Perform a series of small, precise injections of the PROTAC into the sample cell while maintaining a constant temperature.[9]

-

Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.

Protein Degradation Assays

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein.

Western Blot Analysis

Principle: This technique is used to detect and quantify the levels of the target protein in cells treated with the PROTAC.

Methodology:

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified period.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).[9]

Caption: General workflow for PROTAC development and evaluation.

Conclusion

This compound serves as a foundational component in the construction of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation.[7] Its thalidomide moiety provides a reliable handle for CRBN recruitment, while the Boc-protected piperazine linker offers synthetic versatility. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols for the characterization of the resulting PROTACs are essential for the successful development of novel therapeutics in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding Affinity of Thalidomide-Pip-N-boc to CRBN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Thalidomide-Pip-N-boc to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). While direct quantitative binding data for this compound is not extensively available in the public domain, this document establishes a foundational understanding by leveraging data from the core thalidomide (B1683933) molecule and its well-characterized derivatives. The methodologies detailed herein are the standard biophysical assays used to determine such binding affinities and can be directly applied to the characterization of this compound.

Core Concept: The Molecular Glue Mechanism

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[1] They facilitate an interaction between the substrate receptor CRBN and specific "neosubstrate" proteins that would not typically associate.[1] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[1] this compound is a derivative developed for use in Proteolysis-Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit CRBN, and the piperidine-N-boc linker can be attached to a ligand for a specific protein of interest, thereby targeting it for degradation.[2]

The binding of the thalidomide core to CRBN is a critical determinant of the efficacy of such targeted protein degradation. This interaction occurs within a specific binding pocket on CRBN, primarily involving the glutarimide (B196013) ring of the thalidomide molecule.[3] The phthalimide (B116566) ring is more solvent-exposed, allowing for the attachment of linkers and warheads without abolishing CRBN binding.[3]

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its key derivatives to CRBN has been quantified using various biophysical assays. The following table summarizes representative data from the literature, providing a baseline for the expected affinity of thalidomide-based CRBN ligands. It is important to note that absolute values can vary depending on the specific experimental conditions.

| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Not Specified[4] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | Not Specified[4] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | Not Specified[4] |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified[5] |

Signaling Pathway of CRBN-Mediated Protein Degradation

The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of a target protein. This signaling pathway is a cornerstone of the mechanism of action for thalidomide-based therapeutics and PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of small molecules like this compound to CRBN.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[3]

Methodology:

-

Sample Preparation:

-

Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

-

This compound is dissolved in the final dialysis buffer to minimize the heat of dilution effects.[3]

-

-

ITC Experiment:

-

The CRBN solution is loaded into the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small, precisely measured injections of the ligand are made into the sample cell while maintaining a constant temperature.[3]

-

The heat change after each injection is recorded.[3]

-

-

Data Analysis:

-

The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.[3]

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[3]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association (kₐ) and dissociation (kₒff) rate constants.[6]

Methodology:

-

Immobilization:

-

Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).

-

-

Binding Analysis:

-

A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip surface.

-

The association of the analyte is monitored in real-time.

-

The surface is then washed with running buffer to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₐ and kₒff.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = kₒff / kₐ).

-

Competitive Binding Assay

In a competitive binding assay, an unlabeled test compound competes with a fluorescently or radiolabeled tracer for binding to the target protein. This method is particularly useful for high-throughput screening.

Methodology:

-

Assay Setup:

-

A fixed concentration of purified CRBN and a fluorescently labeled thalidomide analog (tracer) are incubated together.[3]

-

-

Competition:

-

Serial dilutions of the unlabeled this compound are added to the mixture.[3]

-

-

Measurement:

-

The fluorescence polarization (or radioactivity) of each sample is measured using a plate reader.[3]

-

-

Data Analysis:

-

The decrease in signal is plotted against the concentration of the test compound.

-

The data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound tracer). The IC₅₀ can then be converted to a Ki (inhibition constant).

-

Conclusion

Understanding the binding affinity of this compound to CRBN is fundamental to its application in targeted protein degradation. While direct quantitative data is yet to be widely published, the established affinities of the core thalidomide scaffold and its derivatives provide a strong indication of its expected binding behavior. The experimental protocols detailed in this guide offer a robust framework for the precise determination of the binding kinetics and thermodynamics of this and other novel CRBN ligands, which is a critical step in the development of new and effective therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Properties and Solubility of Thalidomide-Pip-N-boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and synthetic methodologies related to Thalidomide-Pip-N-boc, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the E3 ubiquitin ligase-binding moiety derived from thalidomide (B1683933), connected to a Boc-protected piperazine (B1678402) linker, making it an essential component for inducing targeted protein degradation.

Core Chemical Properties

This compound, systematically named tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate, is a synthetic compound widely used in medicinal chemistry. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C23H28N4O6 |

| Molecular Weight | 456.49 g/mol |

| CAS Number | 2636798-76-9 |

| Appearance | Light yellow to yellow solid |

| Purity | Typically >98% |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. While comprehensive solubility data in a wide range of organic solvents is not extensively published, the following information provides key insights.

| Solvent | Solubility | Notes |

| DMSO | 41.67 mg/mL (94.18 mM)[1] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1] |

| Dimethylformamide (DMF) | Soluble | Based on the high solubility of the parent compound, thalidomide, in DMF. |

| Pyridine | Soluble | Based on the solubility profile of thalidomide. |

| Dioxane | Soluble | Based on the solubility profile of thalidomide. |

| Tetrahydrofuran (THF) | Soluble | Based on the solubility profile of thalidomide. |

| Acetone | Sparingly Soluble | Based on the solubility profile of thalidomide. |

| Methanol | Sparingly Soluble | Based on the solubility profile of thalidomide. |

| Ethanol | Sparingly Soluble (in boiling ethanol) | Based on the solubility profile of thalidomide. |

| Ethyl Acetate (EtOAc) | Insoluble | Based on the insolubility of thalidomide. |

| Diethyl Ether (Et2O) | Insoluble | Based on the insolubility of thalidomide. |

| Hexane | Insoluble | Based on the insolubility of thalidomide. |

| Dichloromethane (DCM) | Insoluble | Based on the insolubility of thalidomide. |

| Water | Insoluble[2] | The parent compound, thalidomide, is practically insoluble in water.[2] |

Mechanism of Action in PROTACs: The Cereblon E3 Ligase Pathway

The thalidomide moiety of this compound serves as a crucial E3 ligase ligand, specifically targeting the Cereblon (CRBN) protein. In the context of a PROTAC, this interaction initiates a cascade of events leading to the degradation of a target protein of interest (POI). The PROTAC molecule acts as a bridge, forming a ternary complex between the POI and the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.

References

Discovery and development of thalidomide-based PROTACs

An in-depth technical guide to the discovery and development of thalidomide-based PROTACs for researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the drug discovery paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2][3]

The story of thalidomide (B1683933) is central to the evolution of this technology. Originally developed as a sedative in the 1950s, its tragic teratogenic effects led to its market withdrawal.[4] Decades later, it was repurposed for treating leprosy and multiple myeloma.[4][5] The pivotal breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1][4][5][6] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues" that recruit new "neosubstrates" to CRBN for ubiquitination and degradation.[4][5][7] This discovery provided a powerful tool for the rational design of PROTACs, with thalidomide-based moieties becoming a mainstay due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[4][]

Mechanism of Action: Hijacking the Cellular Machinery

The function of thalidomide-based PROTACs is to induce the formation of a stable ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[2][3][9] This proximity-induced event initiates a cascade that leads to the degradation of the target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its "warhead" ligand and to the CRBN protein via its thalidomide-based moiety, forming a POI-PROTAC-CRBN ternary complex.[2][3]

-

Polyubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1][2] This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a degradation signal.[1]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into small peptides.[1][2]

-

Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[1]

The PROTAC Development Workflow

The development of a thalidomide-based PROTAC is a multi-step process that spans from initial design to in vivo validation.

Quantitative Data Summary

The efficacy of thalidomide-based PROTACs is quantified by their binding affinities and their ability to induce protein degradation in cellular models.

Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) to CRBN | Reference |

|---|---|---|

| Thalidomide | ~250 nM | [10] |

| Lenalidomide | ~1 µM | [10] |

| Pomalidomide | ~30 nM |[10] |

Table 2: Comparative Cellular Degradation Efficacy of Representative PROTACs

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |

|---|---|---|---|---|---|---|

| ARV-110 | Androgen Receptor | Lenalidomide-based | VCaP | ~1 nM | >95 | [6][11] |

| ARV-471 | Estrogen Receptor | Pomalidomide-based | MCF7 | <1 nM | >90 | [6][11] |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 nM | >95 | [12] |

| dBET1 | BRD4 | Thalidomide | MV4;11 | 30 nM | >98 | [4] |

| SHP2-D29 | SHP2 | Thalidomide | HeLa | 6.02 nM | >90 | [13] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[4]

Detailed Experimental Protocols

The characterization of thalidomide-based PROTACs involves a suite of well-defined experimental procedures.

PROTAC Synthesis (Solid-Phase)

Solid-phase synthesis offers significant advantages for generating PROTAC libraries, including simplified purification and the ability to drive reactions to completion.[3] This representative protocol outlines the synthesis using a pre-loaded thalidomide resin.[3][14][15]

Materials:

-

Rink Amide resin pre-loaded with a thalidomide-linker moiety (e.g., Thalidomide-O-PEG5-Acid attached to resin).

-

Protein of Interest (POI) ligand ("warhead") with a suitable functional group for coupling.

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

-

Cleavage cocktail: TFA (Trifluoroacetic acid), water, TIS (Triisopropylsilane).

Protocol:

-

Resin Swelling: Swell the thalidomide-preloaded resin in DMF for 30 minutes.

-

Warhead Coupling:

-

Dissolve the POI ligand (1.5 eq), HATU (1.5 eq), and DIEA (3.0 eq) in DMF.

-

Add the solution to the swollen resin and shake at room temperature for 4-16 hours.

-

Monitor the reaction completion using a test cleavage and LC-MS analysis.

-

Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

-

-

Cleavage and Purification:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PROTAC product in cold diethyl ether.

-

Purify the crude product using preparative reverse-phase HPLC to obtain the final pure PROTAC.

-

In Vitro Ternary Complex Formation Assay (SPR)

Surface Plasmon Resonance (SPR) is used to determine the kinetics of binding events and confirm the formation of the ternary complex.[16]

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Purified recombinant POI, CRBN-DDB1 complex.

-

PROTAC compound.

-

Amine coupling kit (EDC, NHS).

-

Running buffer (e.g., HBS-EP+).

Protocol:

-

Immobilization: Immobilize the purified POI onto the sensor chip surface via amine coupling.

-

Binary Interaction (PROTAC-CRBN): Inject a series of concentrations of the PROTAC over a flow cell with immobilized CRBN to determine their binary binding affinity.

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the CRBN-DDB1 complex mixed with varying concentrations of the PROTAC.

-

Inject these solutions over the POI-immobilized sensor chip surface.

-

An increase in the binding response compared to CRBN-DDB1 or PROTAC alone indicates ternary complex formation.

-

Fit the data to appropriate binding models to determine kinetic parameters (ka, kd) and affinity (KD).

-

Cell-Based Protein Degradation Assay (Western Blot)

Western blotting is the gold-standard method for directly measuring the reduction in target protein levels following PROTAC treatment.[9][17]

Materials:

-

Cell line of interest.

-

PROTAC compound and DMSO (vehicle control).

-

Proteasome inhibitor (e.g., MG132) for mechanism validation.[17]

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with the primary antibody for the POI overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash again and add the chemiluminescence substrate.

-

-

Data Analysis:

-

Image the blot using a chemiluminescent detector.

-

Re-probe the blot for the loading control antibody.

-

Quantify band intensities using densitometry software.[17] Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

-

In Vivo Efficacy Study (Tumor Xenograft Model)

In vivo studies are crucial for evaluating a PROTAC's therapeutic potential in a living organism.[][19]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

Cancer cell line for xenograft implantation.

-

PROTAC formulated in a suitable vehicle.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage or subcutaneous injection).[20]

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Pharmacodynamic (PD) Analysis: At the end of the study (or at intermediate time points), collect tumor and plasma samples.

-

Analyze plasma for PROTAC concentration (pharmacokinetics).

-

Analyze tumor tissue via Western blot or immunohistochemistry to confirm target protein degradation.[21]

-

-

Data Analysis: Plot the average tumor volume over time for each group to determine the extent of tumor growth inhibition.

Logical Relationships and Design Principles

The success of a thalidomide-based PROTAC is governed by the interplay between its three core components. The linker, in particular, is not just a spacer but a critical determinant of the geometry and stability of the ternary complex.

Conclusion and Future Directions

The discovery of thalidomide's interaction with CRBN has been a pivotal moment in drug discovery, providing a powerful and versatile tool for targeted protein degradation.[4] Thalidomide-based PROTACs have demonstrated remarkable efficacy, validating this approach as a potent therapeutic strategy.[4] Future research is focused on several key areas: expanding the repertoire of usable E3 ligases, discovering novel CRBN ligands to modulate substrate specificity and overcome resistance, and applying the technology to a wider range of "undruggable" targets in oncology, neurodegeneration, and other diseases.[][10] The continued evolution of this technology holds immense promise for the development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. benchchem.com [benchchem.com]

- 19. Protein degrader in vivo evaluation - Profacgen [profacgen.com]

- 20. researchgate.net [researchgate.net]

- 21. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thalidomide-Pip-N-boc for Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A key component in the construction of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.

This technical guide focuses on Thalidomide-Pip-N-boc , a crucial building block in the synthesis of potent and selective protein degraders. This molecule incorporates a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ligase, connected to a piperazine (B1678402) linker with a Boc-protecting group. This guide will provide a comprehensive overview of its structure, its application in the synthesis of the PROTAC degrader LLC0424, and detailed experimental protocols for studying its effects on the target protein, Nuclear receptor-binding SET domain-containing 2 (NSD2).

Core Concepts: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Thalidomide and its analogs function as molecular glues that bind to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate "neosubstrates" that it would not typically target.[1][2][3] In the context of PROTACs, the thalidomide moiety serves as the CRBN-recruiting element.

This compound: A Key Building Block

Chemical Structure and Properties

This compound, systematically named tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate, is a synthetic intermediate used in the construction of PROTACs.[4][5]

| Property | Value |

| CAS Number | 2636798-54-2[4] |

| Molecular Formula | C₂₃H₂₈N₄O₆[1] |

| Molecular Weight | 456.49 g/mol [1] |

The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This involves the coupling of a halogenated thalidomide derivative with Boc-piperazine.

Application in PROTAC Synthesis: The Case of LLC0424

This compound is a key intermediate in the synthesis of the potent and selective NSD2 degrader, LLC0424.[1][2][6] The synthesis involves the deprotection of the Boc group on this compound, followed by an amide coupling reaction with the NSD2-targeting moiety.[2]

Target Protein: NSD2

The target of the PROTAC LLC0424 is the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein, also known as MMSET or WHSC1.[3][7] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[3][7] Aberrant expression and gain-of-function mutations of NSD2 are implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a promising therapeutic target.[8][9][10]

Signaling Pathways Involving NSD2

NSD2 plays a role in several oncogenic signaling pathways, including:

-

NF-κB Signaling: NSD2 can act as a coactivator of NF-κB, promoting the expression of target genes involved in cell proliferation and survival.[11]

-

STAT3 Signaling: NSD2 can methylate and activate STAT3, contributing to tumor angiogenesis.[12]

-

Wnt/β-catenin Pathway: Overexpression of NSD2 has been shown to activate the Wnt/β-catenin pathway.[8]

-

PI3K/Akt Signaling: NSD2 can regulate metabolic pathways through the activation of PI3K/Akt signaling.[13]

Quantitative Data for LLC0424

The following tables summarize the key quantitative data for the NSD2 degrader LLC0424, which is synthesized using this compound.

Table 1: In Vitro Degradation Potency of LLC0424

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| RPMI-8402 | NSD2 | 20 | >96 | 24 | [2][3][6] |

| SEM | NSD2 | 110 | >78 | 24 | [3] |

Table 2: In Vitro Anti-proliferative Activity of LLC0424

| Cell Line | IC₅₀ (µM) | Treatment Time (days) | Reference |

| RPMI-8402 | 0.56 | 8 | [14] |

| SEM | 3.56 | 8 | [14] |

Experimental Protocols

Western Blot Analysis of NSD2 Degradation

This protocol describes the detection and quantification of NSD2 protein levels in cells treated with a PROTAC synthesized from this compound, such as LLC0424.

Materials:

-

Cell line expressing NSD2 (e.g., RPMI-8402)

-

LLC0424 (or other PROTAC of interest)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NSD2 (e.g., from Santa Cruz Biotechnology or Abcam)[1]

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)[6][8][15]

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane of an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against NSD2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[2]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Quantify band intensities using densitometry software. Normalize the NSD2 band intensity to the corresponding loading control band.

-

Tandem Mass Tag (TMT) Proteomics for Global Protein Degradation Analysis

This protocol provides a workflow for TMT-based quantitative proteomics to assess the global effects of a PROTAC on the cellular proteome.[4][5][16][17]

Procedure:

-

Sample Preparation:

-

Culture and treat cells with the PROTAC and vehicle control as described for Western blotting.

-

Lyse cells and extract proteins.

-

Quantify protein concentration.

-

-

Protein Digestion and TMT Labeling:

-

Take equal amounts of protein from each sample.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides from each condition with a different TMT isobaric tag.

-

-

Sample Pooling and Fractionation:

-

Combine the TMT-labeled peptide samples.

-

Fractionate the pooled sample using high-pH reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw MS data using appropriate software (e.g., Proteome Discoverer, MaxQuant).

-

Identify and quantify proteins.

-

Perform statistical analysis to identify proteins with significantly altered abundance upon PROTAC treatment.

-

Fluorescence Polarization (FP) Binding Assay

This assay can be used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as to assess the formation of the ternary complex.[18][19][20][21]

Materials:

-

Fluorescently labeled ligand for either the target protein (NSD2) or the E3 ligase (CRBN).

-

Purified recombinant NSD2 protein.

-

Purified recombinant CRBN-DDB1 complex.

-

PROTAC of interest (e.g., LLC0424).

-

Assay buffer.

-

Microplate reader with fluorescence polarization capabilities.

Procedure:

-

Assay Setup: Prepare serial dilutions of the PROTAC.

-

Binding Reaction: In a microplate, combine the fluorescently labeled ligand, the target protein or E3 ligase complex, and the PROTAC at various concentrations.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50). To assess ternary complex formation, one can pre-incubate the PROTAC with one protein partner before adding the second protein and observing changes in fluorescence polarization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its successful application in the development of the potent NSD2 degrader LLC0424 highlights its importance in the field of targeted protein degradation. This technical guide provides a comprehensive resource for researchers interested in utilizing this compound for their TPD studies, offering insights into its synthesis, application, and the detailed experimental protocols required to evaluate the efficacy of the resulting PROTACs. The continued exploration and application of such well-defined chemical tools will undoubtedly accelerate the discovery and development of novel therapeutics for a wide range of diseases.

References

- 1. scbt.com [scbt.com]

- 2. sinobiological.com [sinobiological.com]

- 3. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]

- 4. benchchem.com [benchchem.com]

- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Anti-NSD2 Antibodies | Invitrogen [thermofisher.com]

- 10. biocompare.com [biocompare.com]

- 11. nanomicronspheres.com [nanomicronspheres.com]

- 12. researchgate.net [researchgate.net]

- 13. novateinbio.com [novateinbio.com]

- 14. NSD Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. Antibodies for Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 17. aragen.com [aragen.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Structural Analysis of the Thalidomide-Pip-N-boc Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the Thalidomide-Pip-N-boc conjugate, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a Boc-protected piperazine (B1678402) linker. This guide details the synthetic protocol, characteristic analytical data, and the biological context of its application in targeted protein degradation.

Chemical Properties and Data

The this compound conjugate, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, is a crucial intermediate for the synthesis of PROTACs.[1] Its chemical properties and spectroscopic data are summarized below.

| Property | Value | Reference |

| CAS Number | 2222114-64-7 | [1] |

| Molecular Formula | C22H26N4O6 | [1] |

| Molecular Weight | 442.5 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | Typically >98% | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the conjugate is expected to show characteristic signals for the aromatic protons of the phthalimide (B116566) ring, the piperidine (B6355638) and piperazine rings, and the tert-butyl protecting group. The ¹³C NMR spectrum will display distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, and the carbons of the piperazine, piperidine, and Boc groups.[1]

Mass Spectrometry (MS):

| Technique | Expected m/z | Reference |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 | [1] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929 | [1] |

Experimental Protocols

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples a halogenated thalidomide derivative with Boc-piperazine.[1]

Materials:

-

5-bromo-thalidomide (1 equivalent)

-

Boc-piperazine (1.2 equivalents)

-

Cesium carbonate (Cs2CO3) (2 equivalents)

-

BINAP (0.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)

-

Anhydrous toluene (B28343)

-

Inert gas (e.g., argon or nitrogen)

-

Ethyl acetate (B1210297)

-

Celite

Procedure:

-

To a dry reaction flask, add 5-bromo-thalidomide, Boc-piperazine, cesium carbonate, and BINAP.[1]

-

Purge the flask with an inert gas.[1]

-

Add anhydrous toluene to the flask, followed by the addition of Pd2(dba)3.[1]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Filter the mixture through a pad of celite, washing with ethyl acetate.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the this compound conjugate as a solid.[1]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of the this compound conjugate.

Signaling Pathway: Cereblon-Mediated Protein Degradation

The this compound conjugate is a fundamental component in the construction of PROTACs. The thalidomide portion of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC molecule, this unit is connected via a linker (derived from the Boc-piperazine) to a ligand that binds to a target protein of interest (POI). The PROTAC induces the formation of a ternary complex between CRBN, the PROTAC, and the POI. This proximity leads to the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.[1]

Caption: Cereblon-mediated protein degradation pathway induced by a PROTAC.

References

In-depth exploration of the piperidine linker in Thalidomide-Pip-N-boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the piperidine (B6355638) linker within the context of Thalidomide-Pip-N-Boc, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the synthesis, physicochemical properties, and functional implications of this linker, providing detailed experimental protocols and quantitative data to inform the rational design of next-generation protein degraders.

Introduction to PROTACs and the Role of the Linker

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a crucial component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties.[4] The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4]

Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5] "this compound" is an E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety and a piperidine-based linker with a Boc-protected amine, ready for conjugation to a POI ligand.[6] This guide will focus on the in-depth exploration of the piperidine linker in this specific context.

The Piperidine Linker: Physicochemical Properties and Design Considerations

The choice of a piperidine-containing linker over more flexible options like alkyl or polyethylene (B3416737) glycol (PEG) chains is a strategic one in PROTAC design.[1] Piperidine offers a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4]

Key Physicochemical Properties of Piperidine Linkers:

-

Rigidity and Conformational Control: The cyclic nature of piperidine imparts conformational restraint, which can reduce the entropic penalty of binding and lead to more stable ternary complexes. The introduction of a piperidine group into the linker of ARV-110, for example, increased its rigidity and improved the stability of the ternary complex, enhancing the degradation of the Androgen Receptor.[]

-

Solubility: The incorporation of saturated heterocycles like piperidine can improve the aqueous solubility of PROTACs, a common challenge for these large molecules.[1]

-

Metabolic Stability: The piperidine ring can enhance the metabolic stability of the linker compared to linear alkyl chains, which can be more susceptible to enzymatic degradation.[]

-

Vectoriality: The piperidine scaffold provides defined exit vectors for attaching the POI ligand, allowing for precise control over the geometry of the final PROTAC molecule.

Comparison of Piperidine and Piperazine (B1678402) Linkers:

While both piperidine and piperazine introduce rigidity, they have distinct properties. Piperazine, with its two nitrogen atoms, can have a more significant impact on solubility and may offer different hydrogen bonding capabilities within the ternary complex. The pKa of the piperazine ring is also highly sensitive to its chemical environment, which can influence the overall charge and cell permeability of the PROTAC.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting with the synthesis of thalidomide, followed by its functionalization and coupling to the N-Boc protected piperidine linker.

A common route for the synthesis of thalidomide involves the reaction of phthalic anhydride (B1165640) with L-glutamine.[8] The resulting N-phthaloyl-L-glutamine is then cyclized to form thalidomide.[8]

The piperidine linker can be introduced via a nucleophilic substitution or a coupling reaction. A plausible synthetic route for this compound, adapted from similar syntheses of thalidomide-linker conjugates, is outlined below. This would likely involve the synthesis of a functionalized thalidomide precursor, such as 4-bromothalidomide, followed by a Buchwald-Hartwig amination reaction with N-Boc-4-aminopiperidine.

Illustrative Synthetic Scheme:

-

Synthesis of 4-bromophthalic anhydride: This can be achieved through standard bromination of phthalic anhydride.

-

Synthesis of 4-bromothalidomide: Reaction of 4-bromophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like sodium acetate (B1210297) in acetic acid.[5]

-

Buchwald-Hartwig Amination: Coupling of 4-bromothalidomide with N-Boc-4-aminopiperidine using a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent like dioxane or toluene.

Data Presentation: Quantitative Analysis of PROTAC Performance

Table 1: Degradation Potency of a Representative Androgen Receptor (AR) PROTAC with a Piperidine-Containing Linker

| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| Representative AR PROTAC | AR | Thalidomide | Piperidine-based | VCaP | < 1 | > 95 |

Data is representative and sourced from literature on AR degraders with rigid linkers.[1]

Table 2: Impact of Linker Length on the Degradation of TBK1 by PROTACs with Piperidine-Containing Linkers